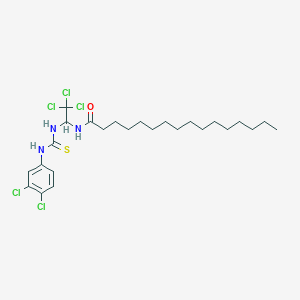
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C25H38Cl5N3OS and a molecular weight of 605.93 g/mol This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain
Vorbereitungsmethoden
The synthesis of N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves several steps. The process typically starts with the preparation of the 3,4-dichloroaniline derivative, which is then reacted with trichloroacetyl chloride to form the trichloroacetylated intermediate. This intermediate is further reacted with hexadecanamide under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophilic reagents.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ET)hexadecanamide can be compared with other similar compounds, such as:
N-(2,2,2-Trichloro-1-(((2,4-dichloroanilino)carbothioyl)amino)ethyl)acrylamide: This compound has a similar structure but differs in the position of chlorine atoms and the presence of an acrylamide group.
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)hexadecanamide: This compound has methyl groups instead of chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the long hexadecanamide chain, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
302904-28-5 |
|---|---|
Molekularformel |
C25H38Cl5N3OS |
Molekulargewicht |
605.9 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H38Cl5N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(34)32-23(25(28,29)30)33-24(35)31-19-16-17-20(26)21(27)18-19/h16-18,23H,2-15H2,1H3,(H,32,34)(H2,31,33,35) |
InChI-Schlüssel |
LFCDYLMWJPOEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


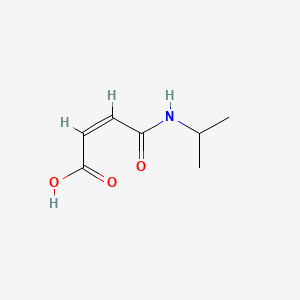
![(5Z)-3-Cyclohexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980891.png)


![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)
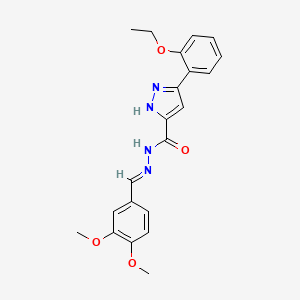

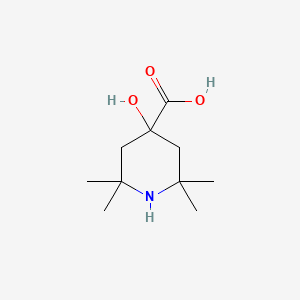
![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)
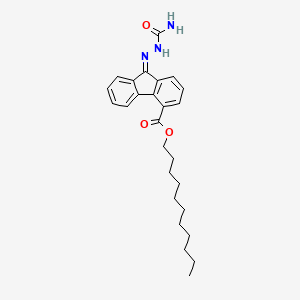
![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980938.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11980953.png)


